2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone
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Description
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.365. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Photolytic Studies
The compound's potential as a chemical protective group has been explored through photolytic studies. However, no significant photolytic phenomena were observed in both H-donated solvent MeOH and the nonpolar solvent Benzene, suggesting specific conditions under which its reactivity might be leveraged (Li Hong-xia, 2007).
Antimicrobial Applications
Further, derivatives of 2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone have shown promising antimicrobial properties. The synthesis of new oxadiazoles derived from phenylpropionohydrazides and their subsequent evaluation against bacterial and fungal strains exhibit the compound's potential in antimicrobial research. Specifically, derivatives were found to possess significant activity against S. aureus and P. aeruginosa, indicating the compound's utility in designing new antimicrobial agents (N. Fuloria et al., 2009).
Photoremovable Protecting Group for Carboxylic Acids
The compound has also been studied for its use as a photoremovable protecting group for carboxylic acids. The irradiation of 2,5-dimethylphenacyl esters, a related chemical structure, in certain solvents produces free carboxylic acids in high yields, demonstrating the potential for its application in organic synthesis and biochemistry for creating "caged compounds" (M. Zabadal et al., 2001).
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-8-17(9-7-12)16(18)11-19-15-10-13(2)4-5-14(15)3/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTXVTYXCTZGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.